molecular formula C11H13Cl2NO B11181211 N-butyl-3,4-dichlorobenzamide CAS No. 33763-65-4

N-butyl-3,4-dichlorobenzamide

Cat. No.: B11181211
CAS No.: 33763-65-4
M. Wt: 246.13 g/mol
InChI Key: XFZGVOSOUSVSGA-UHFFFAOYSA-N
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Description

N-butyl-3,4-dichlorobenzamide: is an organic compound belonging to the benzamide class It is characterized by the presence of a butyl group attached to the nitrogen atom and two chlorine atoms substituted at the 3 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3,4-dichlorobenzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with butylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: N-butyl-3,4-dichlorobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The butyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Chemistry: N-butyl-3,4-dichlorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of benzamide derivatives on cellular processes. It can be used to investigate the inhibition of specific enzymes or receptors.

Medicine: this compound has potential applications in the development of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It can also be used as a stabilizer in the formulation of certain materials.

Mechanism of Action

The mechanism of action of N-butyl-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain proteases or kinases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison: N-butyl-3,4-dichlorobenzamide is unique due to the specific positioning of the chlorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and interaction with molecular targets. Compared to its analogs, this compound may exhibit different pharmacological or chemical properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

33763-65-4

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

N-butyl-3,4-dichlorobenzamide

InChI

InChI=1S/C11H13Cl2NO/c1-2-3-6-14-11(15)8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3,(H,14,15)

InChI Key

XFZGVOSOUSVSGA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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